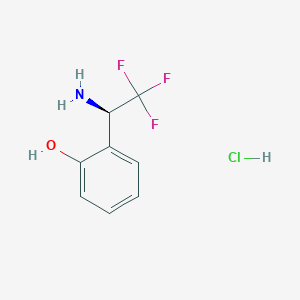![molecular formula C13H15NO3S B2546961 Benzo[d][1,3]dioxol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1797970-37-6](/img/structure/B2546961.png)
Benzo[d][1,3]dioxol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzo[d][1,3]dioxol-5-yl derivatives has been explored in various studies. For instance, a novel pyrazole derivative incorporating the benzo[d][1,3]dioxol-5-yl moiety was synthesized and characterized through a series of spectroscopic techniques, including FT-IR, NMR, MS, and UV-visible spectra. The structure was ultimately confirmed by single crystal X-ray diffraction studies . Another study developed an efficient method to synthesize a compound with a benzo[e]pyrrolo[1,2-a][1,4]diazepin moiety using Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene as starting materials, employing Bredereck’s reagent for the selective formation of chalcones . These methods highlight the versatility of synthetic approaches for constructing complex molecules that include the benzo[d][1,3]dioxol-5-yl group.
Molecular Structure Analysis
The molecular structure of the synthesized pyrazole derivative was found to crystallize in the triclinic crystal system. The dihedral angle between the pyrazole and thiophene rings was 65.84(1)°, indicating a twisted conformation. The pyrazole ring adopts an E-form and an envelope conformation on a specific carbon atom. The crystal and molecular structure is stabilized by intermolecular hydrogen bonds, forming a three-dimensional supramolecular self-assembly .
Chemical Reactions Analysis
The chemical reactivity and interactions of the benzo[d][1,3]dioxol-5-yl derivatives can be inferred from the presence of intramolecular hydrogen bonds and π-π stacking interactions, which contribute to the crystal packing of the compounds . Additionally, the use of Bredereck’s reagent in the synthesis of related compounds suggests that the benzo[d][1,3]dioxol-5-yl group can participate in reactions that lead to the formation of chalcones, which are important intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the benzo[d][1,3]dioxol-5-yl derivatives are characterized by their spectroscopic data and thermal behavior. The thermal decomposition of the compounds has been studied using thermogravimetric analysis. The electronic structures were optimized and calculated using ab-initio methods, and the structural parameters were compared with experimental data. The compounds' nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . Additionally, solvent effects on molecular aggregation were studied in derivatives of benzene-1,3-diol, indicating that the benzo[d][1,3]dioxol-5-yl group could influence the aggregation behavior of molecules in different solvent environments .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis, crystal structure, and theoretical studies of compounds related to Benzo[d][1,3]dioxol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone have been explored through detailed research. Notably, studies on boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, have demonstrated significant advancements. These compounds are obtained through a three-step substitution reaction and confirmed by a variety of techniques including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Their molecular structures have been further validated through X-ray diffraction and theoretical calculations using density functional theory (DFT), revealing a consistency between the molecular structures optimized by DFT and those determined by X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals of these compounds have also been investigated, uncovering some of their physicochemical properties (Huang et al., 2021).
Drug-likeness and Microbial Activity
Another area of research involves the synthesis of a library of 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids. These compounds were characterized and investigated for their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. Among them, certain compounds showed better antimycobacterial agents compared to standard drugs, while also being excellent antifungal and antibacterial agents. The in-silico analysis highlighted the excellent drug-likeness properties of these synthesized compounds (Pandya et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-18-10-4-5-14(7-10)13(15)9-2-3-11-12(6-9)17-8-16-11/h2-3,6,10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSAJUVZKNEQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2546878.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)
![2-Cyclopentylsulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2546880.png)
![[2-(Methoxymethyl)oxolan-2-yl]methanamine](/img/structure/B2546881.png)
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2546883.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2546888.png)




![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2546895.png)
![7-butyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)
![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)